molecular formula C9H14N2O B15127041 5-Methoxy-2-(methylaminomethyl)aniline

5-Methoxy-2-(methylaminomethyl)aniline

Cat. No.: B15127041
M. Wt: 166.22 g/mol
InChI Key: QACULAWEXHALEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(methylaminomethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a methylaminomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylaminomethyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyaniline.

    Formylation: The 5-methoxyaniline undergoes formylation to introduce a formyl group at the 2-position.

    Reduction: The formyl group is then reduced to a methyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylaminomethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce primary amines.

Scientific Research Applications

5-Methoxy-2-(methylaminomethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylaminomethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: This compound has a similar structure but lacks the methylaminomethyl group.

    5-Methoxy-2-methylaniline: Similar to 5-Methoxy-2-(methylaminomethyl)aniline but without the aminomethyl substitution.

    2-Methoxy-4-methylaniline: Another structurally related compound with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both the methoxy and methylaminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methoxy-2-(methylaminomethyl)aniline

InChI

InChI=1S/C9H14N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,11H,6,10H2,1-2H3

InChI Key

QACULAWEXHALEH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.